molecular formula C16H16S B14345324 2-(4-Methyl-phenylthio)-indan CAS No. 93435-72-4

2-(4-Methyl-phenylthio)-indan

Cat. No.: B14345324
CAS No.: 93435-72-4
M. Wt: 240.4 g/mol
InChI Key: NBRZSKZTZLPEMX-UHFFFAOYSA-N
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Description

2-(4-Methyl-phenylthio)-indan is a sulfur-containing indan derivative featuring a 4-methylphenylthio substituent at the 2-position of the indan scaffold. Indan derivatives are bicyclic aromatic compounds with a fused benzene and cyclopentane ring system.

Properties

CAS No.

93435-72-4

Molecular Formula

C16H16S

Molecular Weight

240.4 g/mol

IUPAC Name

2-(4-methylphenyl)sulfanyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C16H16S/c1-12-6-8-15(9-7-12)17-16-10-13-4-2-3-5-14(13)11-16/h2-9,16H,10-11H2,1H3

InChI Key

NBRZSKZTZLPEMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2CC3=CC=CC=C3C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-phenylthio)-indan can be achieved through several synthetic routes. One common method involves the use of Grignard reagents, where 4-methyl-thiophenol is reacted with indanone under specific conditions to form the desired compound . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of 2-(4-Methyl-phenylthio)-indan typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-phenylthio)-indan undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds.

Scientific Research Applications

2-(4-Methyl-phenylthio)-indan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-phenylthio)-indan involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thermal Stability and Reactivity

Methyl Indan
  • Structure : Methyl group substituent on the indan scaffold.
  • Key Findings :
    • In liquefaction reactions (380–420°C), methyl indan content decreased from 6.43% to 9.28% as temperature increased, while naphthalene content rose significantly (58.67% to 65.96%) .
    • Methyl indan is less thermally stable than naphthalene, likely due to ring-opening or dehydrogenation pathways under high temperatures.
2-(4-Methyl-phenylthio)-indan
  • Inferred Behavior: The thioether group may enhance thermal stability compared to methyl indan due to stronger C–S bonds and resonance stabilization.
Tetralin
  • Structure : Fully saturated bicyclic system (benzene fused with cyclohexane).
  • Key Findings: Tetralin undergoes dehydrogenation to form naphthalene during liquefaction, with its content dropping from 26.42% to 14.86% at higher temperatures . Unlike 2-(4-Methyl-phenylthio)-indan, tetralin acts as a hydrogen donor in reactions, facilitating aromatic hydrocarbon formation.
Hydroxylated Indan Derivatives (e.g., 1-Indanol, cis-1,2-Indandiol)
  • Synthesis: 1-Indanol is synthesized via osmium tetroxide-mediated dihydroxylation of indene . cis-1,2-Indandiol is prepared using stereoselective methods involving menthoxyacetyl chloride .
  • Comparison :
    • The thioether group in 2-(4-Methyl-phenylthio)-indan introduces synthetic challenges absent in hydroxylated analogs, such as sulfur compatibility with oxidizing agents.
Indan Musks (e.g., Phantolid, Tonalid)
  • Structure : Methoxy or acetyl substituents on the indan scaffold.
  • Key Findings :
    • Indan musks exhibit exceptional odor potency and chemical stability, surpassing nitrobenzene musks .
    • The thioether group in 2-(4-Methyl-phenylthio)-indan might reduce volatility compared to indan musks, limiting fragrance applications but enhancing utility in polymer stabilization.

Chemical and Functional Properties

Table 1: Comparative Properties of Indan Derivatives
Compound Substituent Thermal Stability Key Reactivity Applications References
2-(4-Methyl-phenylthio)-indan 4-Methylphenylthio Moderate (inferred) Electrophilic substitution at sulfur Organic synthesis, materials
Methyl Indan Methyl Low Dehydrogenation to naphthalene Liquefaction reactions
Tetralin None (saturated) Moderate Hydrogen donation, dehydrogenation Solvent, hydrogen donor
Phantolid Methoxy, acetyl High Odorant, photostability Fragrance industry
cis-1,2-Indandiol Hydroxyl Moderate Stereoselective oxidation Pharmaceutical intermediates

Research Implications and Gaps

  • Thermal Behavior : While methyl indan and tetralin decompose under liquefaction conditions, 2-(4-Methyl-phenylthio)-indan’s stability remains unstudied. Experimental data on its thermal degradation are needed.
  • Synthetic Utility : The thioether group’s electron-withdrawing effects could direct regioselectivity in electrophilic substitutions, a hypothesis requiring validation .

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